2-(Cyclopropylmethyl)cyclohexan-1-one
CAS No.: 1512071-38-3
Cat. No.: VC3087939
Molecular Formula: C10H16O
Molecular Weight: 152.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1512071-38-3 |
|---|---|
| Molecular Formula | C10H16O |
| Molecular Weight | 152.23 g/mol |
| IUPAC Name | 2-(cyclopropylmethyl)cyclohexan-1-one |
| Standard InChI | InChI=1S/C10H16O/c11-10-4-2-1-3-9(10)7-8-5-6-8/h8-9H,1-7H2 |
| Standard InChI Key | FQJXHCVPIFRFGR-UHFFFAOYSA-N |
| SMILES | C1CCC(=O)C(C1)CC2CC2 |
| Canonical SMILES | C1CCC(=O)C(C1)CC2CC2 |
Introduction
Structure and Physical Properties
Molecular Structure and Composition
2-(Cyclopropylmethyl)cyclohexan-1-one features a cyclohexanone core bearing a cyclopropylmethyl substituent at the position alpha to the carbonyl group. Its molecular formula is C10H16O with a molecular weight of approximately 152.23 g/mol, similar to its positional isomer 4-(cyclopropylmethyl)cyclohexan-1-one. The compound contains a strained three-membered cyclopropyl ring connected to the cyclohexanone via a methylene bridge, creating a unique spatial arrangement that influences its chemical behavior.
Physical Properties
Based on comparative analysis with structurally related compounds, 2-(Cyclopropylmethyl)cyclohexan-1-one likely exists as a colorless to pale yellow liquid or low-melting solid at room temperature. Table 1 presents the estimated physical properties of this compound based on structural analogs.
Table 1: Estimated Physical Properties of 2-(Cyclopropylmethyl)cyclohexan-1-one
| Property | Estimated Value | Basis for Estimation |
|---|---|---|
| Physical State | Colorless to pale yellow liquid | Comparison with similar cyclohexanone derivatives |
| Molecular Weight | 152.23 g/mol | Calculated from molecular formula C10H16O |
| Boiling Point | >200°C (at atmospheric pressure) | Based on similar cyclopropyl-substituted compounds |
| Solubility | Soluble in common organic solvents; limited water solubility | Typical for ketones with hydrocarbon substituents |
| Odor | Characteristic ketone-like odor | Common for cyclohexanone derivatives |
| Density | ~0.9-1.0 g/mL | Estimated from similar cyclohexanone derivatives |
Isomerism and Structural Relatives
2-(Cyclopropylmethyl)cyclohexan-1-one is distinct from but related to several compounds mentioned in the search results, including:
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2-Cyclopropylcyclohexan-1-one (C9H14O), which has a cyclopropyl group directly attached to the cyclohexanone ring without the methylene linker
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4-(Cyclopropylmethyl)cyclohexan-1-one (C10H16O), a positional isomer with the cyclopropylmethyl group at the 4-position
These structural relationships provide valuable comparative information for understanding the properties and reactivity of our target compound.
Specific Reaction Considerations
The synthesis of 2-(Cyclopropylmethyl)cyclohexan-1-one would likely require careful control of reaction conditions to achieve good yields and selectivity. Drawing parallels with related syntheses described in the search results:
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The use of appropriate bases for enolate formation is critical, as seen in similar cyclohexanone functionalization reactions
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Inert atmosphere conditions would likely be necessary when working with reactive organometallic reagents, similar to the Grignard procedures described for cyclohexanone derivatives
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Temperature control would be essential, particularly during the addition steps and potential quenching procedures
Chemical Reactivity
Carbonyl Reactivity
As a ketone, 2-(Cyclopropylmethyl)cyclohexan-1-one would exhibit typical carbonyl reactivity patterns. Similar to its structural relative 4-(Cyclopropylmethyl)cyclohexan-1-one, the compound would participate in nucleophilic addition reactions, with the reaction mechanism typically beginning with nucleophilic attack on the carbonyl carbon. The major reaction types would include:
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Nucleophilic additions (with hydrides, organometallics, amines, etc.)
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Enolate formation and subsequent C-C bond-forming reactions
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Reduction to the corresponding alcohol
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Oxidation reactions at the α-position
Cyclopropyl Group Reactivity
The cyclopropylmethyl moiety introduces additional reactivity due to the strained three-membered ring:
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Ring-opening reactions under acidic conditions or catalytic hydrogenation
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Radical-initiated transformations
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Cyclopropylcarbinyl rearrangements
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Homoconjugation effects influencing the reactivity of the carbonyl group
This dual reactivity profile makes 2-(Cyclopropylmethyl)cyclohexan-1-one a potentially valuable building block in organic synthesis, offering multiple sites for selective functionalization.
Spectroscopic Characterization
| Spectral Type | Expected Signal Regions | Assignments |
|---|---|---|
| ¹H NMR | 0.0-0.6 ppm | Cyclopropyl ring protons |
| 0.8-1.0 ppm | Methylene protons adjacent to cyclopropyl | |
| 1.2-2.4 ppm | Cyclohexanone ring protons | |
| 2.3-2.5 ppm | Protons at C-2 and adjacent to carbonyl | |
| ¹³C NMR | 4-10 ppm | Cyclopropyl ring carbons |
| 20-40 ppm | Cyclohexanone ring carbons | |
| 40-50 ppm | C-2 carbon bearing cyclopropylmethyl group | |
| 210-215 ppm | Carbonyl carbon |
Infrared (IR) Spectroscopy
The IR spectrum would feature characteristic absorption bands including:
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Strong C=O stretching at approximately 1710-1720 cm⁻¹ (typical for cyclohexanones)
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C-H stretching vibrations for cyclopropyl and cyclohexyl rings at 2850-3000 cm⁻¹
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Distinctive cyclopropyl ring deformation bands in the fingerprint region
Mass Spectrometry
Mass spectrometric analysis would likely reveal:
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Molecular ion peak at m/z 152 (corresponding to C₁₀H₁₆O)
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Characteristic fragmentation pattern including loss of the cyclopropylmethyl group
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Fragmentation products typical of cyclohexanones
Research Challenges and Future Directions
Synthetic Challenges
Several challenges exist in the efficient preparation of 2-(Cyclopropylmethyl)cyclohexan-1-one:
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Achieving regioselective alkylation at the desired position
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Controlling potential over-alkylation
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Developing scalable and cost-effective synthetic routes
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Optimizing reaction conditions for maximum yield and purity
Future Research Opportunities
Future research directions for 2-(Cyclopropylmethyl)cyclohexan-1-one may include:
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Development of catalytic methods for its efficient preparation
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Exploration of its reactivity under various conditions (photochemical, electrochemical, etc.)
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Investigation of potential biological activities
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Application in the synthesis of complex molecular architectures
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